molecular formula C18H13NO4S B2563978 3-[2-(Benzoylamino)phenoxy]-2-thiophenecarboxylic acid CAS No. 900019-11-6

3-[2-(Benzoylamino)phenoxy]-2-thiophenecarboxylic acid

Cat. No.: B2563978
CAS No.: 900019-11-6
M. Wt: 339.37
InChI Key: KHPISZCCUOBIDU-UHFFFAOYSA-N
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Description

“3-[2-(Benzoylamino)phenoxy]-2-thiophenecarboxylic acid” is a chemical compound with the molecular formula C18H13NO4S . Its average mass is 339.365 Da and its monoisotopic mass is 339.056519 Da .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a thiophene ring attached to a carboxylic acid group, and a benzoylamino group attached to a phenoxy group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular formula of C18H13NO4S, an average mass of 339.365 Da, and a monoisotopic mass of 339.056519 Da .

Scientific Research Applications

1. Renewable Building Block for Polybenzoxazine

3-(4-Hydroxyphenyl)propanoic acid, a compound related to 3-[2-(Benzoylamino)phenoxy]-2-thiophenecarboxylic acid, is explored as a renewable building block for polybenzoxazine synthesis. This approach aims to enhance the reactivity of –OH bearing molecules towards benzoxazine ring formation, offering a sustainable alternative to phenol. The synthesized benzoxazine monomers demonstrate potential for a wide range of applications due to their suitable thermal and thermo-mechanical properties (Trejo-Machin et al., 2017).

2. Lead(II) Extraction

Compounds with structures similar to this compound, such as 1,2-bis[2-(2‘-carboxyheptyloxy)phenoxy]benzene, are used in the selective extraction of Pb(II) from aqueous solutions. These compounds exhibit higher Pb(II)/Cu(II) selectivities than their monocarboxylic acid analogues, indicating potential in selective metal ion extraction applications (Hayashita et al., 1999).

3. Synthesis of Tetrahydroquinoline Derivatives

Ethyl 3-benzoylamino-2-oxo-6-triphenylphosphoranylidenemethyl-2H-pyran-5-carboxylate, closely related to this compound, is utilized in the synthesis of tetrahydroquinoline derivatives. These derivatives are of interest in pharmaceutical and material science applications due to their unique chemical properties (Bombarda et al., 1992).

4. Free Radical Scavenging and Protein Binding Studies

In a study exploring dendrimer series for their free radical scavenging activities and protein binding capabilities, compounds like tri-o-tolyl benzene-1,3,5-tricarboxylate, which bear structural resemblance to this compound, were investigated. These compounds demonstrate potential as antioxidants and exhibit unique optical and superhydrophobic properties (Makawana & Singh, 2020).

5. Synthesis of Complex Adducts

Research into the synthesis of potentially tridentate substituted phenoxyacetic acids, such as (2-benzoyl-5-methoxyphenoxy)acetic acid, highlights the capability of such compounds to form complex adducts with metals like sodium. These findings suggest potential applications in the field of coordination chemistry and material sciences (Smith et al., 1995).

Properties

IUPAC Name

3-(2-benzamidophenoxy)thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO4S/c20-17(12-6-2-1-3-7-12)19-13-8-4-5-9-14(13)23-15-10-11-24-16(15)18(21)22/h1-11H,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHPISZCCUOBIDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OC3=C(SC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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